molecular formula C15H12O3 B1676063 Mansonone F CAS No. 5090-88-0

Mansonone F

Cat. No.: B1676063
CAS No.: 5090-88-0
M. Wt: 240.25 g/mol
InChI Key: WSRLWSPFIOAYST-UHFFFAOYSA-N
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Description

Mansonone F inhibits topoisomerase II. It has cytotoxic and topo inhibitory potencies.

Scientific Research Applications

Antibacterial Applications

Mansonone F exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that derivatives of this compound, such as IG1, show strong activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL against MRSA strains . The mechanisms of action proposed include the generation of cytotoxic superoxide radicals and the modification of growth-related enzymes through interactions with nucleophiles .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (μg/mL)Reference
This compoundMRSA0.5 - 2
IG1MRSA0.5 - 2
C6 AnalogGram-positive bacteria< Vancomycin

The limited availability of this compound in nature has led to the development of synthetic analogs, which aim to enhance its bioactivity while overcoming the challenges associated with its extraction and synthesis .

Anticancer Applications

This compound and its derivatives have shown promising results in cancer research, particularly due to their cytotoxic effects on various human tumor cell lines. Studies have demonstrated that specific substitutions in the structure of this compound can significantly enhance its anti-proliferative activity.

Table 2: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

CompoundCell Line TestedIC50 (μM)Reference
This compoundHeLa (cervical cancer)9.77
6aVarious2.31 - 20.25
EtoposideVariousControl

The structure-activity relationship (SAR) studies indicate that substitutions at specific positions on the this compound molecule can lead to varying degrees of cytotoxicity, highlighting the importance of chemical modifications in enhancing therapeutic efficacy .

Mechanistic Insights

The precise mechanisms by which this compound exerts its antibacterial and anticancer effects are still under investigation. For antibacterial applications, it is suggested that the compound may disrupt bacterial cell function through oxidative stress mechanisms . In anticancer applications, the inhibition of topoisomerase II has been identified as a critical pathway for its cytotoxic effects, with some derivatives exhibiting up to twenty times greater activity compared to established drugs like Etoposide .

Future Directions and Challenges

Despite the promising applications of this compound, challenges remain regarding its low natural abundance and complex synthesis pathways. Ongoing research aims to develop more efficient synthetic routes for producing this compound analogs with enhanced bioactivity and lower production costs .

Properties

CAS No.

5090-88-0

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

4,8,12-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8-pentaene-10,11-dione

InChI

InChI=1S/C15H12O3/c1-7-4-5-10-8(2)6-18-15-9(3)13(16)14(17)11(7)12(10)15/h4-6H,1-3H3

InChI Key

WSRLWSPFIOAYST-UHFFFAOYSA-N

SMILES

CC1=C2C3=C(C=C1)C(=COC3=C(C(=O)C2=O)C)C

Canonical SMILES

CC1=C2C3=C(C=C1)C(=COC3=C(C(=O)C2=O)C)C

Appearance

Solid powder

Key on ui other cas no.

5090-88-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC 113136;  NSC-113136;  NSC113136;  Mansonone F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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